Cas no 1823917-45-8 (4-Amino-5-chloronicotinamide)
4-Amino-5-chloronicotinamide Chemical and Physical Properties
Names and Identifiers
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- 3-Pyridinecarboxamide, 4-amino-5-chloro-
- 1823917-45-8
- SB54723
- 4-Amino-5-chloronicotinamide
-
- Inchi: 1S/C6H6ClN3O/c7-4-2-10-1-3(5(4)8)6(9)11/h1-2H,(H2,8,10)(H2,9,11)
- InChI Key: UKRPHBBAWXICII-UHFFFAOYSA-N
- SMILES: ClC1=CN=CC(C(N)=O)=C1N
Computed Properties
- Exact Mass: 171.0199395g/mol
- Monoisotopic Mass: 171.0199395g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 164
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 82Ų
Experimental Properties
- Density: 1.484±0.06 g/cm3(Predicted)
- Boiling Point: 313.5±42.0 °C(Predicted)
- pka: 14.01±0.50(Predicted)
4-Amino-5-chloronicotinamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM109795-1g |
4-Amino-5-chloronicotinamide |
1823917-45-8 | 95% | 1g |
$449 | 2021-08-06 | |
| Chemenu | CM109795-1g |
4-Amino-5-chloronicotinamide |
1823917-45-8 | 95% | 1g |
$449 | 2023-02-17 |
4-Amino-5-chloronicotinamide Related Literature
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
Additional information on 4-Amino-5-chloronicotinamide
Introduction to 4-Amino-5-chloronicotinamide (CAS No. 1823917-45-8)
4-Amino-5-chloronicotinamide is a specialized chemical compound with the molecular formula C₆H₆ClN₃O. As a derivative of nicotinamide, it has garnered significant attention in the field of pharmaceutical and agrochemical research due to its unique structural properties and potential biological activities. This compound, identified by the CAS number 1823917-45-8, represents a promising scaffold for further chemical modifications and functional applications.
The significance of 4-amino-5-chloronicotinamide lies in its versatility as a building block in medicinal chemistry. Its molecular structure incorporates both an amino group and a chloro substituent, which are strategically positioned to allow for diverse chemical transformations. These modifications can lead to the development of novel compounds with enhanced efficacy and selectivity in various therapeutic contexts.
In recent years, there has been growing interest in nicotinamide derivatives due to their potential roles in modulating enzyme activity and cellular signaling pathways. 4-Amino-5-chloronicotinamide has been studied for its interactions with enzymes such as poly(ADP-ribose) polymerases (PARPs), which are implicated in DNA repair and inflammation. The chloro group in particular enhances the compound's ability to engage with biological targets, making it a valuable candidate for drug discovery.
One of the most compelling aspects of 4-amino-5-chloronicotinamide is its potential application in the development of small-molecule inhibitors. These inhibitors could target specific enzymes or receptors involved in diseases such as cancer, neurodegenerative disorders, and metabolic syndromes. Preliminary studies have suggested that derivatives of this compound may exhibit inhibitory effects on kinases and other enzymes relevant to disease pathogenesis.
The agrochemical sector has also shown interest in 4-amino-5-chloronicotinamide due to its structural similarity to known herbicides and pesticides. Its ability to interact with plant-specific enzymes could lead to the development of new agrochemicals with improved crop protection properties. Furthermore, the chloro group may enhance the compound's stability under environmental conditions, making it more effective in field applications.
From a synthetic chemistry perspective, 4-amino-5-chloronicotinamide serves as an excellent intermediate for constructing more complex molecules. The presence of both an amino and a chloro group allows for selective functionalization via nucleophilic substitution or condensation reactions. This flexibility makes it a preferred choice for researchers aiming to explore novel chemical entities.
The pharmacokinetic properties of 4-amino-5-chloronicotinamide are another area of active investigation. Studies have begun to examine how its molecular structure influences absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding these properties is crucial for optimizing drug candidates and ensuring their efficacy in vivo.
Recent advances in computational chemistry have enabled more efficient screening of compounds like 4-amino-5-chloronicotinamide for biological activity. Machine learning models can predict how different structural modifications will affect a compound's interactions with biological targets, accelerating the drug discovery process. This approach has already been applied to identify promising derivatives of nicotinamide-based compounds.
The safety profile of 4-amino-5-chloronicotinamide is another critical consideration during its development. Toxicological studies are being conducted to assess its potential side effects and determine safe dosages. These studies are essential for ensuring that any future applications involving this compound are both effective and safe for human or environmental use.
In conclusion, 4-amino-5-chloronicotinamide (CAS No. 1823917-45-8) represents a versatile and promising compound with applications spanning pharmaceuticals and agrochemicals. Its unique structural features make it an attractive scaffold for further research and development. As scientific understanding continues to evolve, this compound is likely to play an increasingly important role in addressing various challenges across multiple industries.
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